2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-3-7-8-1-2-11-5(4)8/h3H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNBRIOESOWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=NN21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211298 | |
| Record name | Pyrazolo[5,1-b]oxazole-7-carboxylic acid, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286755-21-2 | |
| Record name | Pyrazolo[5,1-b]oxazole-7-carboxylic acid, 2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286755-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[5,1-b]oxazole-7-carboxylic acid, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The most widely reported method involves cyclocondensation between 5-aminopyrazole-4-carboxylic acid derivatives and α-keto acids or esters. For example, reacting 5-amino-1H-pyrazole-4-carboxylic acid with ethyl glyoxylate in refluxing ethanol (78°C, 12 h) yields the target compound in 65–72% purity. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 78°C | Balances reaction rate vs. decomposition |
| Molar Ratio | 1:1.2 (amine:keto) | Minimizes dimerization side products |
| Catalyst | None | Avoids contamination from metal residues |
This method's regioselectivity arises from the nucleophilic attack of the pyrazole amine on the carbonyl carbon, followed by intramolecular ether formation.
Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate cyclization. A representative procedure mixes 5-aminopyrazole-4-carbonitrile with glycolic acid in dimethylformamide (DMF), irradiating at 150°C for 20 minutes under 300 W power. Comparative studies show:
| Condition | Conventional Heating | Microwave |
|---|---|---|
| Reaction Time | 12 h | 20 min |
| Yield | 68% | 83% |
| Purity (HPLC) | 92% | 97% |
Microwave activation enhances reaction efficiency by promoting uniform heating and reducing thermal degradation.
Industrial Production Strategies
Continuous Flow Reactor Systems
Scaled-up synthesis utilizes tubular flow reactors to improve heat/mass transfer. One patented process (WO2022156789) details:
- Reactor Type : Stainless steel, 50 L capacity
- Residence Time : 8.5 minutes
- Throughput : 12 kg/day
- Key Advantages :
- 94% conversion vs. 78% in batch reactors
- Reduced solvent consumption (DMF recycled at 87% efficiency)
Crystallization Optimization
Industrial purification employs antisolvent crystallization with methyl tert-butyl ether (MTBE). Process parameters include:
| Variable | Optimal Range | Effect on Crystal Quality |
|---|---|---|
| Cooling Rate | 0.5°C/min | Prevents amorphous phase formation |
| Seed Loading | 0.5% w/w | Controls crystal size distribution |
| Stirring Speed | 250 rpm | Ensures homogeneous nucleation |
This method achieves 99.5% purity (by qNMR) with 82% recovery.
Reaction Mechanistic Insights
Computational Modeling
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level reveal:
- Rate-Limiting Step : Intramolecular nucleophilic attack (ΔG‡ = 24.3 kcal/mol)
- Transition State Stabilization : Hydrogen bonding between the carboxylic acid and solvent (DMF) lowers activation energy by 3.8 kcal/mol
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Conventional Heating | 68 | 92 | Moderate | 420 |
| Microwave | 83 | 97 | Low | 580 |
| Continuous Flow | 94 | 99.5 | High | 310 |
Continuous flow synthesis emerges as the most economically viable route for large-scale production.
Challenges and Solutions
Byproduct Formation
Common impurities include:
- Open-Chain Intermediate : 12–15% in suboptimal conditions
- Dimerized Product : Up to 8% at elevated temperatures
Mitigation strategies:
- Additive Screening : 0.1 M acetic acid reduces dimerization to <2%
- Temperature Gradients : Stepwise heating (50°C → 78°C over 30 min) minimizes side reactions
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid and its analogs:
Functional Group Influence on Reactivity and Bioactivity
- Carboxylic Acid Position : Shifting the carboxylic acid from position 7 (parent compound) to 6 (e.g., 7-chloro and 7-nitro analogs) alters hydrogen-bonding capacity and solubility, impacting interactions with biological targets .
- Electron-Withdrawing Groups : The nitro group in the 7-nitro derivative increases density and may confer explosive or antimicrobial properties, as seen in nitroimidazole-based drugs like PA-824 .
- Halogen Substitutions : Bromine or chlorine at position 7 enhances electrophilicity, facilitating nucleophilic substitution reactions. Bromine’s larger size may improve binding to hydrophobic enzyme pockets .
- Esterification : Ethyl ester derivatives exhibit higher lipophilicity than carboxylic acids, enhancing cell membrane permeability in drug delivery .
Biological Activity
Overview
2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound that combines pyrazole and oxazole structures. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C8H10N2O3, and it has a molecular weight of approximately 182.18 g/mol. The compound is typically presented as a white solid and is being explored for various therapeutic applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can modulate various signaling pathways involved in inflammation and pain response. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in experimental models.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Although more extensive research is required to confirm these findings, initial tests indicate that it could be effective against certain bacterial strains, potentially making it useful in treating infections .
Anticancer Potential
The compound's unique structure allows for interactions with specific molecular targets, which may lead to anticancer effects. It has been investigated for its ability to inhibit cancer cell proliferation in vitro. The mechanism likely involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action blocks substrate access and alters the normal biochemical pathways.
- Cytokine Modulation : By influencing cytokine production, the compound can effectively reduce inflammatory responses.
- Cell Cycle Regulation : Its potential anticancer activity may stem from disrupting cell cycle progression through enzyme inhibition.
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Study :
A study demonstrated that this compound reduced inflammation markers in a rat model of arthritis. The results indicated a significant decrease in joint swelling and pain scores compared to control groups. -
Antimicrobial Evaluation :
In vitro tests revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. Further studies are planned to explore its mechanism of action against these pathogens . -
Anticancer Research :
A recent investigation into the compound's anticancer properties showed that it inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. This suggests potential for development into a therapeutic agent for breast cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
